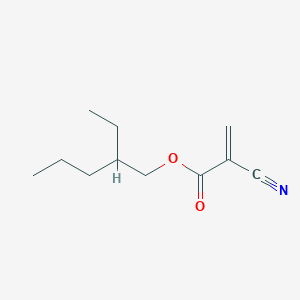
2-Ethylpentyl 2-cyanoprop-2-enoate
Description
2-Ethylpentyl 2-cyanoprop-2-enoate is a chemical compound belonging to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. This compound is particularly notable for its strong bonding properties and is used in various industrial and medical applications.
Properties
CAS No. |
630045-68-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-ethylpentyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-4-6-10(5-2)8-14-11(13)9(3)7-12/h10H,3-6,8H2,1-2H3 |
InChI Key |
WWEBFEXEUPZUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)COC(=O)C(=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpentyl 2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with formaldehyde in the presence of a catalyst such as hexahydropyridine. The reaction is carried out in a solvent like dichloroethane or toluene at a controlled temperature of around 70°C. The condensation reaction produces an oligomer of ethyl α-cyanoacrylate, which is then further processed to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as distillation or recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylpentyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Polymerization: Rapid polymerization in the presence of moisture, forming strong adhesive bonds.
Hydrolysis: Reaction with water leading to the formation of cyanoacrylic acid and alcohol.
Addition Reactions: Reaction with nucleophiles such as amines or alcohols to form corresponding adducts.
Common Reagents and Conditions
Moisture: Acts as a catalyst for polymerization.
Amines and Alcohols: Used in addition reactions to form adducts.
Acids and Bases: Can catalyze hydrolysis reactions.
Major Products Formed
Polymers: Formed during polymerization, used as adhesives.
Cyanoacrylic Acid: Formed during hydrolysis.
Adducts: Formed during addition reactions with nucleophiles.
Scientific Research Applications
2-Ethylpentyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for wound closure and tissue engineering.
Medicine: Utilized in surgical procedures as an alternative to sutures and staples.
Industry: Applied in the automotive, electronics, and aerospace industries for bonding and sealing purposes.
Mechanism of Action
The primary mechanism of action of 2-Ethylpentyl 2-cyanoprop-2-enoate involves rapid polymerization upon exposure to moisture. The compound forms long polymer chains that create strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of covalent bonds. The pathways involved in the polymerization process are initiated by the presence of water, which acts as a catalyst .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Uniqueness
2-Ethylpentyl 2-cyanoprop-2-enoate is unique due to its specific alkyl chain length, which provides a balance between flexibility and bonding strength. Compared to ethyl 2-cyanoacrylate, it offers better flexibility, while maintaining strong adhesive properties. Butyl and octyl cyanoacrylates, on the other hand, provide varying degrees of flexibility and bonding strength, making this compound a versatile choice for different applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


